molecular formula C14H13NO2 B8666175 4'-(2-Pyridinylmethoxy)acetophenone

4'-(2-Pyridinylmethoxy)acetophenone

Cat. No.: B8666175
M. Wt: 227.26 g/mol
InChI Key: ABDXJHZEEBMOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(2-Pyridinylmethoxy)acetophenone is an acetophenone derivative featuring a 2-pyridinylmethoxy substituent at the para (4') position of the aromatic ring. Acetophenones are characterized by a methyl ketone group attached to a benzene ring, and their bioactivity and applications are heavily influenced by substituents . The pyridinylmethoxy group introduces nitrogen-containing heterocyclic functionality, which can enhance hydrogen bonding, π-π interactions, and solubility in polar solvents.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-[4-(pyridin-2-ylmethoxy)phenyl]ethanone

InChI

InChI=1S/C14H13NO2/c1-11(16)12-5-7-14(8-6-12)17-10-13-4-2-3-9-15-13/h2-9H,10H2,1H3

InChI Key

ABDXJHZEEBMOKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Enzymatic Activity

The position and electronic nature of substituents significantly influence enzymatic interactions. For instance:

  • 4'-Methoxyacetophenone (electron-donating methoxy group) exhibits 10.7% relative activity in enzymatic assays, while 2'-methoxyacetophenone (16.5%) and 3'-methoxyacetophenone (3.1%) show varying efficiencies due to steric and electronic effects .
  • Electron-withdrawing groups (e.g., -F, -Br, -NO₃) at the 4' position enhance enzymatic activity (>99% enantioselectivity), whereas electron-donating groups (e.g., -CH₃) reduce activity .
  • 4'-(2-Pyridinylmethoxy)acetophenone: The pyridine ring introduces a bulky, electron-withdrawing substituent. This may improve binding affinity in catalytic systems compared to simpler methoxy or methyl groups, though specific data is needed.

Key Research Findings

  • Enzymatic Selectivity : Substituents at the 4' position significantly outperform those at 2' or 3' positions in asymmetric synthesis .
  • Allelochemical Activity : Methyl and methoxy derivatives disrupt plant growth via soil-seedbank interactions, suggesting environmental persistence .
  • Fungal Derivatives: Prenylated acetophenones (e.g., colletotricholides) highlight the role of complex substituents in antifungal activity .

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